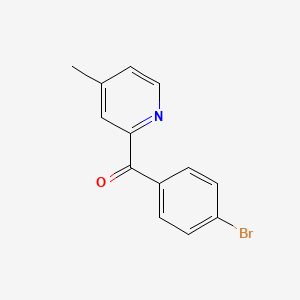
2-(4-Bromobenzoyl)-4-méthylpyridine
Vue d'ensemble
Description
2-(4-Bromobenzoyl)-4-methylpyridine is a chemical compound characterized by its bromobenzoyl group attached to a pyridine ring with a methyl substituent at the 4-position
Synthetic Routes and Reaction Conditions:
Bromination of 4-Methylpyridine: The compound can be synthesized by the bromination of 4-methylpyridine using bromine in the presence of a suitable catalyst such as ferric bromide (FeBr3).
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation reaction, where 4-methylpyridine is reacted with 4-bromobenzoyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: Industrial production of 2-(4-Bromobenzoyl)-4-methylpyridine typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom, with nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, heat.
Reduction: LiAlH4, H2, catalyst (e.g., palladium on carbon).
Substitution: NaOH, RO-, solvent (e.g., ethanol).
Major Products Formed:
Oxidation: 2-(4-Bromobenzoyl)-4-methylpyridine-5-oxide.
Reduction: 2-(4-Bromobenzoyl)-4-methylpyridine-4-ol.
Substitution: 2-(4-Hydroxybenzoyl)-4-methylpyridine.
Applications De Recherche Scientifique
2-(4-Bromobenzoyl)-4-methylpyridine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds, such as bromfenac, primarily target the prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds with diverse hormone-like effects .
Mode of Action
Bromfenac, a related compound, works by inhibiting the cyclooxygenase 1 and 2 enzymes, thereby blocking prostaglandin synthesis . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .
Biochemical Pathways
Related compounds like bromfenac affect the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain.
Pharmacokinetics
Bromfenac, a related compound, has a protein binding of 998%, is metabolized by CYP2C9, and has an elimination half-life of 14 hours in aqueous humour . It is excreted 82% in urine and 13% in faeces .
Result of Action
Related compounds like bromfenac have been shown to reduce inflammation and pain, particularly in the context of ocular conditions .
Comparaison Avec Des Composés Similaires
2-(4-Chlorobenzoyl)-4-methylpyridine: Similar structure with a chlorine atom instead of bromine.
2-(4-Methoxybenzoyl)-4-methylpyridine: Contains a methoxy group instead of bromine.
2-(4-Nitrobenzoyl)-4-methylpyridine: Features a nitro group in place of bromine.
Uniqueness: 2-(4-Bromobenzoyl)-4-methylpyridine is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro, methoxy, and nitro analogs. The bromine atom enhances the compound's ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of 2-(4-Bromobenzoyl)-4-methylpyridine in various scientific and industrial applications. Its unique properties and versatile reactivity make it an important compound in the field of chemistry and beyond.
Propriétés
IUPAC Name |
(4-bromophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZQCWGVHLEKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


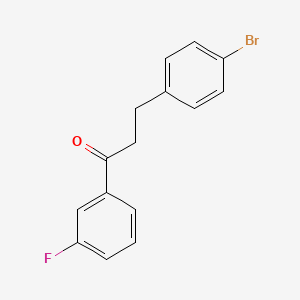
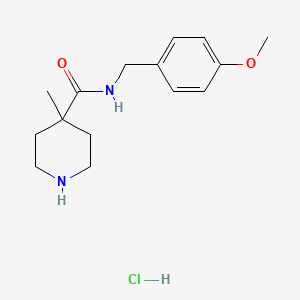
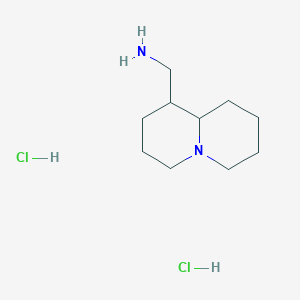
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
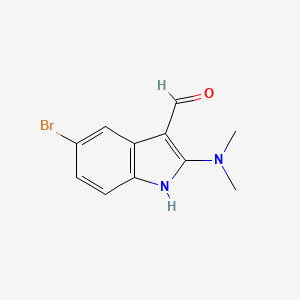
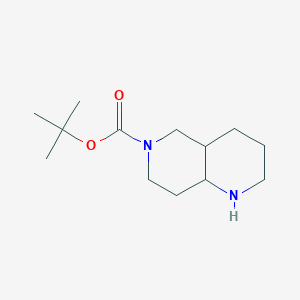
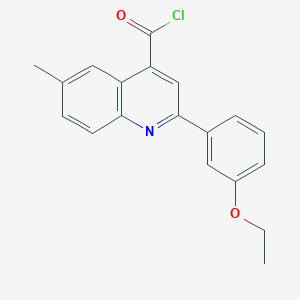
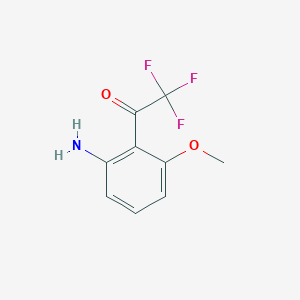
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)
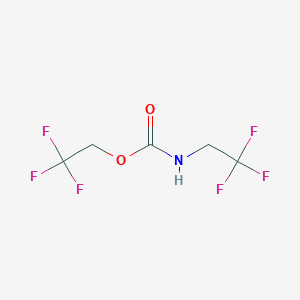
![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
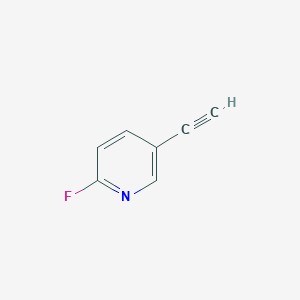
![2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid](/img/structure/B1531128.png)
